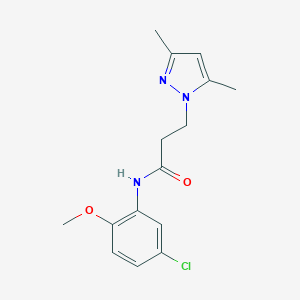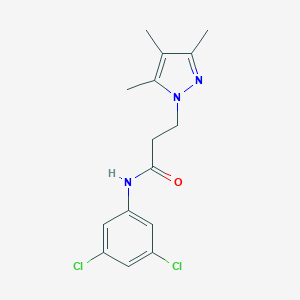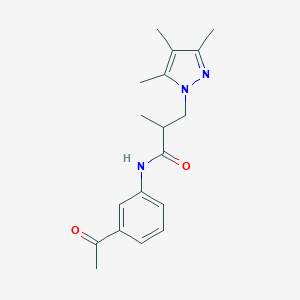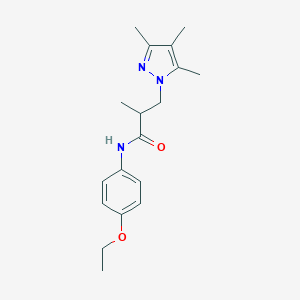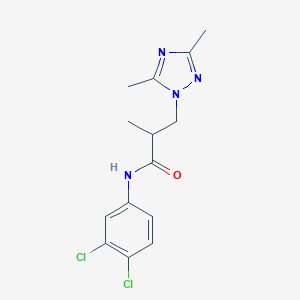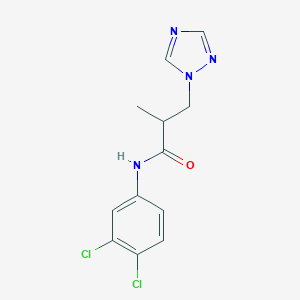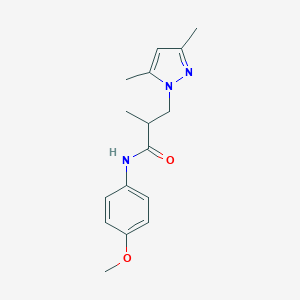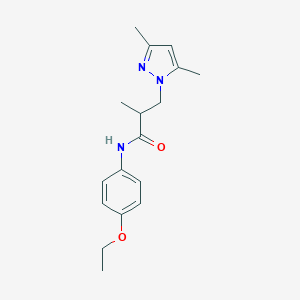
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine, also known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception. This compound may also have activity at other serotonin receptors, including 5-HT2A and 5-HT2C.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity at the serotonin 5-HT1A receptor. This compound has also been shown to have analgesic effects in animal models, which may be related to its activity at the serotonin 5-HT2A receptor. This compound has been shown to have minimal toxicity in animal studies, suggesting that it may be a safe compound for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is its relatively simple synthesis method, which makes it an accessible starting material for the synthesis of novel compounds. However, one limitation is the lack of understanding of its exact mechanism of action, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine. One direction is the development of novel compounds based on this compound for the treatment of anxiety, depression, and pain. Another direction is the study of this compound's activity at other serotonin receptors, which may have implications for the treatment of other disorders. Additionally, the development of more selective agonists at the serotonin 5-HT1A receptor may be a promising avenue for the development of novel therapeutics.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of novel therapeutics for anxiety and depression. In pharmacology, this compound has been studied for its potential as a selective serotonin receptor agonist, which may have implications for the treatment of serotonin-related disorders such as migraine and irritable bowel syndrome. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-21-15-6-4-14(5-7-15)16-10-12-18(13-11-16)22(19,20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYKEBKBZLBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

